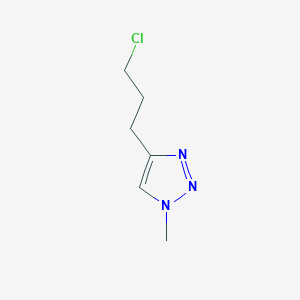

4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-methyltriazole |

InChI |

InChI=1S/C6H10ClN3/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4H2,1H3 |

InChI Key |

PHPMCAZUGOMYJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A widely used method for synthesizing 1,2,3-triazoles involves the copper(I)-catalyzed cycloaddition of an organic azide with a terminal alkyne. For this compound, the preparation can be outlined as follows:

Step 1: Preparation of 3-chloropropyl azide

Starting from 3-chloropropyl halides, nucleophilic substitution with sodium azide produces 3-chloropropyl azide.Step 2: Alkyne precursor with methyl substitution

A terminal alkyne bearing a methyl group at the nitrogen position is prepared or commercially sourced.Step 3: Cu(I)-catalyzed cycloaddition

The 3-chloropropyl azide and the N-methyl alkyne undergo CuAAC in aqueous or mixed solvents, often with CuI or CuSO4/sodium ascorbate as the catalyst system, yielding the 1,4-disubstituted 1,2,3-triazole with the desired substitutions.

This method benefits from high regioselectivity, mild reaction conditions, and good yields (typically 70–95%) as reported in analogous triazole syntheses.

Base-Promoted Cycloaddition Using β-Ketophosphonates and Azides

Recent advances describe the reaction of β-ketophosphonates with organic azides under basic conditions to yield multisubstituted 1,2,3-triazoles. In particular, the use of cesium carbonate (Cs2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) has been shown to enhance yields significantly, achieving up to 95% conversion.

Though this method is demonstrated for various substituted triazoles, its adaptation for this compound would involve:

- Using a β-ketophosphonate precursor bearing the 3-chloropropyl substituent.

- Reacting with methyl azide or an equivalent azide source.

- Employing Cs2CO3 in DMSO at room temperature to promote cycloaddition.

This approach offers a metal-free alternative with excellent functional group compatibility.

Metal-Free Cycloaddition via α-Chlorotosylhydrazones

An alternative metal-free synthesis involves α-chlorotosylhydrazones reacting with amines to form 1,2,3-triazoles through cycloaddition, avoiding the use of azides and metals. This method could be adapted by:

- Synthesizing an α-chlorotosylhydrazone derivative containing the 3-chloropropyl moiety.

- Reacting it with methylamine or methyl-substituted amines under mild conditions.

- Achieving the triazole ring closure via intramolecular cyclization.

This method is advantageous for avoiding toxic azides and metal catalysts.

N-Methylation and Subsequent Functionalization

For introducing the N-methyl group, methylation of 1H-1,2,3-triazole or its derivatives can be achieved by:

- Treating 1H-1,2,3-triazole with methyl halides (e.g., methyl iodide or methyl chloride) in the presence of a base such as potassium hydroxide in ethanol, followed by reflux.

Subsequent alkylation at the 4-position with 3-chloropropyl halides or via cross-coupling reactions can furnish the target compound.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC Cycloaddition | 3-Chloropropyl azide, N-methyl alkyne, Cu(I) catalyst | Aqueous or mixed solvents, room temp | 70–95 | High regioselectivity, mild conditions | Requires azides, copper catalyst |

| Base-Promoted β-Ketophosphonate/Azide | β-Ketophosphonate derivative, azide, Cs2CO3 | DMSO, room temp | Up to 95 | Metal-free, high yield | Requires specialized precursors |

| Metal-Free α-Chlorotosylhydrazone | α-Chlorotosylhydrazone, amines | Mild, metal-free | Moderate to high | Avoids azides and metals | Limited substrate scope |

| N-Methylation + Alkylation | 1H-1,2,3-triazole, methyl halide, 3-chloropropyl halide | Reflux in ethanol/base | Variable | Simple reagents | Multi-step, possible side reactions |

Research Findings and Optimization Notes

Solvent Effects: Polar aprotic solvents like DMSO significantly enhance the solubility of bases such as Cs2CO3, improving reaction rates and yields in base-promoted cycloadditions.

Base Selection: Cs2CO3 outperforms other alkali carbonates (K2CO3, Na2CO3) in promoting cycloaddition reactions for triazole synthesis, achieving higher conversions.

Catalyst-Free Approaches: Metal-free methods using α-chlorotosylhydrazones provide environmentally friendly alternatives, reducing metal contamination risks in pharmaceutical applications.

Regioselectivity: CuAAC reliably produces 1,4-disubstituted triazoles with high regioselectivity, which is critical for obtaining the correct substitution pattern in this compound.

Functional Group Tolerance: The described methods tolerate various functional groups, allowing for the incorporation of the 3-chloropropyl side chain without side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives with different functional groups.

Scientific Research Applications

4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The 3-chloropropyl group in the target compound and 12f introduces steric bulk and lipophilicity, whereas 12g’s butanol group enhances hydrophilicity, impacting solubility and reactivity .

- Synthetic Yields : Higher yields in 12h (53%) compared to 12f (48%) may reflect reduced steric hindrance from the naphthyl group versus phenylvinyl .

- Physical States : Most triazoles in are oils, while the piperazinium derivative () and coordination complexes () form crystalline solids, critical for structural characterization .

Crystallographic and Computational Insights

- Crystallinity : While the target compound is likely amorphous (inferred from analogs in ), crystalline derivatives like the copper(II) complex in benefit from rigid aromatic substituents (e.g., naphthyl) that facilitate ordered packing .

- Computational Modeling : Molecular docking studies () highlight the triazole moiety’s role in hydrogen bonding with biological targets, which could be modulated by the chloropropyl group’s electronic effects .

Biological Activity

4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,3-triazole with appropriate alkyl halides. The presence of the triazole ring contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that derivatives of 1,2,3-triazoles can inhibit the proliferation of various cancer cell lines. For instance, compounds related to this triazole have displayed IC50 values ranging from 22 nM to 65 nM against different cancer types, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (nM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| Related Triazole Derivative | HCT-116 | 30 |

| Related Triazole Derivative | HepG2 | 22 |

The mechanism of action involves the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 . This apoptotic pathway is critical for the therapeutic efficacy of these compounds.

Antioxidant Properties

In addition to anticancer activity, this compound has been observed to possess antioxidant properties. The compound's ability to scavenge free radicals has been quantified using assays such as DPPH radical scavenging tests. For example, related triazole compounds have shown scavenging activities exceeding 70% at concentrations around 10 µM .

Antibacterial and Antifungal Activity

Triazole derivatives are also recognized for their antibacterial and antifungal activities. Research indicates that certain triazoles inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and metabolic pathways. For instance, derivatives have demonstrated effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| Related Triazole Derivative | S. aureus | 5 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Case Study 1 : A study involving a series of triazole compounds showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective growth inhibition and apoptosis induction .

- Case Study 2 : Research on a novel quinazolinone derivative containing a triazole moiety demonstrated promising results in inhibiting HepG2 liver cancer cells while maintaining a favorable safety profile compared to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-chloropropyl azide and 1-methyl-1H-1,2,3-triazole-5-carbaldehyde. Key parameters include:

- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Solvent : Dichloromethane or THF for better solubility of intermediates.

- Purification : Flash chromatography (hexane/ethyl acetate gradients) achieves >90% purity .

- Data Table :

| Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 12 | 5 | 65 | 92 |

| 18 | 10 | 78 | 95 |

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- 1H/13C NMR : Key signals include:

- Triazole proton at δ 7.6–7.8 ppm (1H, s) .

- Chloropropyl chain protons at δ 3.4–3.6 ppm (t, J = 6.8 Hz) and δ 1.8–2.1 ppm (m) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR : Absence of azide peaks (~2100 cm⁻¹) confirms complete cycloaddition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Tools : Use SHELXL for refinement of single-crystal X-ray data. Critical steps:

- Hydrogen placement : Apply riding models for non-polar H atoms .

- Disorder modeling : Use PART and SUMP instructions for chloropropyl chain flexibility .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Case Study : Discrepancies in antifungal activity (e.g., MIC values ranging from 8–32 µg/mL) may arise from:

- Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .

- Assay variability : Normalize data against positive controls (e.g., fluconazole) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across replicates .

Q. How can reaction conditions be optimized for scalability without compromising regioselectivity?

- DoE Approach : Vary temperature, solvent polarity, and catalyst loading using a factorial design.

- Critical Factor : Temperature >60°C reduces regioselectivity (undesired 1,4-triazole formation) .

- Data Table :

| Solvent | Dielectric Constant | Regioselectivity (1,5:1,4) |

|---|---|---|

| THF | 7.5 | 85:15 |

| DCM | 8.9 | 92:8 |

Specialized Methodological Considerations

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model the chloropropyl chain’s electrophilicity.

- Key Insight : The β-carbon of the chloropropyl group shows higher partial positive charge (+0.32e), favoring SN2 reactions .

Q. How to validate purity for pharmacological studies?

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with UV detection at 254 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.